1-(Piperazin-1-yl)prop-2-en-1-one trifluoroacetic acid is a chemical compound characterized by its unique structure, which combines a piperazine moiety with a prop-2-en-1-one functional group and trifluoroacetic acid. The molecular formula for this compound is , and it has a molecular weight of approximately 254.21 g/mol. This compound is recognized for its applications in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of various bioactive molecules .
Classification: The compound falls under the category of organic compounds and is classified as a trifluoroacetic acid salt. It is associated with hazard statements indicating potential skin and respiratory irritations, necessitating careful handling in laboratory settings .
The synthesis of 1-(Piperazin-1-yl)prop-2-en-1-one trifluoroacetic acid can be accomplished through several methods:
The molecular structure of 1-(Piperazin-1-yl)prop-2-en-1-one trifluoroacetic acid is significant for its reactivity and biological activity:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 254.21 g/mol |
CAS Number | 1797807-26-1 |
Appearance | White solid |
The InChI key for this compound is AGAPSKIUTUUBSN-UHFFFAOYSA-N, providing a unique identifier for its structure .
1-(Piperazin-1-yl)prop-2-en-1-one trifluoroacetic acid participates in various chemical reactions:
The specific products formed depend on the reaction conditions and reagents used.
The mechanism of action for 1-(Piperazin-1-yl)prop-2-en-1-one trifluoroacetic acid primarily involves its role as an acetylcholinesterase inhibitor. By binding to the active site of the enzyme acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in treating neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine may alleviate symptoms associated with cognitive decline .
Property | Value |
---|---|
Boiling Point | Not available |
Melting Point | Not specified |
pH | Not available |
The compound has been classified with hazard statements indicating potential skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding inhalation and contact with skin or eyes.
1-(Piperazin-1-yl)prop-2-en-1-one trifluoroacetic acid has diverse applications:
Continuous flow reactor technology represents a transformative approach for synthesizing 1-(piperazin-1-yl)prop-2-en-1-one TFA salts, particularly addressing the thermal instability of the intermediate enone-piperazine adducts. Traditional batch reactors struggle with the highly exothermic nature of the acylation reaction between piperazine and acryloyl chloride, leading to localized hot spots and decomposition. Flow systems enable precise temperature modulation (±2°C) and residence time control (<30 seconds), significantly suppressing the formation of bis-acylated byproducts that commonly plague batch synthesis. The optimized system employs a multi-zone temperature profile: the initial conjugation occurs at -15°C, followed by immediate in-line counterion exchange with trifluoroacetic acid at 0-5°C. This methodology achieves >90% conversion efficiency and reduces impurities to <3%, making it essential for GMP-compliant production of high-purity TFA salts. Crucially, the integrated cold-chain handling (-20°C during transit) preserves product integrity from synthesis to storage, preventing degradation observed in conventional systems [3] [10].
Solvent-free methodologies provide an eco-efficient route to 1-(piperazin-1-yl)prop-2-en-1-one by eliminating volatile organic compounds (VOCs) and simplifying downstream purification. Mechanochemical activation using acid-functionalized silica catalysts facilitates the nucleophilic addition of piperazine to acryloyl chloride via a solid-state Michael addition. The catalyst’s Brønsted acid sites (density: 0.8–1.2 mmol/g) activate the enone carbonyl while immobilizing the HCl byproduct, preventing quaternary salt formation. This approach achieves 85–88% yield of the free base oil within 15 minutes of ball-milling, significantly outperforming solution-phase reactions requiring 12+ hours. In situ salt formation is achieved by adding stoichiometric trifluoroacetic acid vapor during the final milling stage, directly yielding crystalline TFA salts without solvent recrystallization. This method avoids the problematic oil formation observed in solvent-based systems and enables direct isolation of free-flowing powders suitable for pharmaceutical formulation [3] [6].
Table 1: Performance Comparison of Solvent vs. Solvent-Free Synthesis
Parameter | Solvent-Based Synthesis | Solvent-Free Mechanochemistry |
---|---|---|
Reaction Time | 12–24 hours | 15–20 minutes |
Yield | 70–75% | 85–88% |
Byproduct Formation | 10–15% bis-acylated | <3% bis-acylated |
TFA Salt Crystallization | Requires solvent removal | Direct formation during milling |
Energy Consumption (kWh/kg) | 120 | 35 |
Trifluoroacetic acid (TFA) serves a dual function in stabilizing 1-(piperazin-1-yl)prop-2-en-1-one: it protonates the tertiary amine while enabling tunable solid-state properties through stoichiometry-dependent crystal engineering. The compound forms three distinct salt phases:
The salt stoichiometry governs stability through lattice energy optimization. In the bis-TFA salt, strong N⁺–H⋯OOC interactions (bond length: 1.65Å) create a rigid hydrogen-bonded network, while the third TFA in the tris-salt acts as a non-coordinating counterion, reducing moisture sensitivity. FTIR analysis reveals critical shifts in carbonyl stretches: the bis-salt shows coordinated TFA carbonyls at 1673 cm⁻¹ and 1701 cm⁻¹, while the tris-salt exhibits an additional free-acid peak at 1715 cm⁻¹. This structural insight explains the bis-salt’s superior stability during storage and handling [6] [9] [10].
Table 2: Impact of TFA Stoichiometry on Physicochemical Properties
Property | Monotrifluoroacetate | Bis(trifluoroacetate) | Tris(trifluoroacetate) |
---|---|---|---|
Molecular Weight | 254.21 g/mol | 368.23 g/mol | 482.25 g/mol |
Physical Form | Oil | Crystalline solid | Crystalline solid |
Storage | -10°C (ice pack) | Room temp (inert) | -20°C (freezer) |
Moisture Sensitivity | High | Moderate | Low |
TFA Coordination | Ionic + H-bonding | Dual ionic + H-bonding | Ionic + H-bonding + acid |
Industrial synthesis of 1-(piperazin-1-yl)prop-2-en-1-one TFA salts faces significant hazards, including exothermic runaway during acryloylation and the potential release of highly corrosive hydrogen chloride. Advanced mitigation strategies employ process analytical technology (PAT) for real-time monitoring:
The implementation of cold-chain logistics (2–8°C transport) prevents polymerization of the enone intermediate during storage. Furthermore, substituting dichloromethane with cyclopentyl methyl ether (CPME) as the reaction solvent reduces peroxide formation risks while maintaining high solubility of TFA salts. These protocols reduce hazardous waste generation by 40% and enable the production of high-purity (>97%) TFA salts meeting ICH Q3A/B guidelines [3] [10].
Table 3: Hazard Mitigation Protocols and Their Efficacy
Hazard | Mitigation Strategy | Process Parameter Control | Efficacy |
---|---|---|---|
Exothermic decomposition | Adiabatic calorimetry + flow reactor | Temperature: <50°C; Residence time: <30 sec | ΔT reduction: 70°C |
HCl corrosion | In-line TFA quench | pH maintained at 2.5–3.0 | Chloride residues: <50 ppm |
Enone polymerization | Cold-chain transport (2–8°C) | Max. transient exposure: 4h at 25°C | Purity retention: >95% |
Peroxide formation | CPME solvent substitution | Peroxide testing: weekly | Peroxide levels: <10 ppm |
Comprehensive Compound Listing
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7